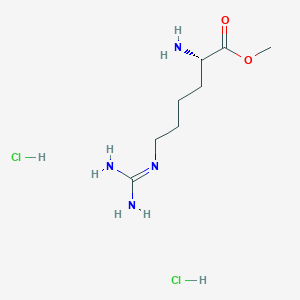

H-HoArg-OMe.2HCl

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H20Cl2N4O2 |

|---|---|

Molecular Weight |

275.17 g/mol |

IUPAC Name |

methyl (2S)-2-amino-6-(diaminomethylideneamino)hexanoate;dihydrochloride |

InChI |

InChI=1S/C8H18N4O2.2ClH/c1-14-7(13)6(9)4-2-3-5-12-8(10)11;;/h6H,2-5,9H2,1H3,(H4,10,11,12);2*1H/t6-;;/m0../s1 |

InChI Key |

CNXRGJLGSGZCHB-ILKKLZGPSA-N |

Isomeric SMILES |

COC(=O)[C@H](CCCCN=C(N)N)N.Cl.Cl |

Canonical SMILES |

COC(=O)C(CCCCN=C(N)N)N.Cl.Cl |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of H Hoarg Ome.2hcl

Established Synthetic Pathways for H-HoArg-OMe.2HCl

The core transformation in synthesizing homoarginine from lysine (B10760008) is the conversion of the terminal primary amine (the ε-amino group) into a guanidinium (B1211019) group. This is followed or preceded by the esterification of the carboxylic acid to a methyl ester.

Solution-Phase Synthetic Protocols and Optimizations

Solution-phase synthesis offers versatility and scalability for producing this compound. A common and effective strategy begins with L-lysine, where the more reactive α-amino group is temporarily protected to allow for selective modification of the ε-amino group. One approach involves the chelation of the α-amino and carboxyl groups with a metal ion, such as copper(II), to serve as a protecting group. The exposed ε-amino group is then free to react with a guanidinylating agent.

A widely used guanidinylating agent is O-methylisourea. nih.govnih.gov The reaction of the lysine copper complex with O-methylisourea sulfate under basic conditions effectively converts the ε-amino group to the desired guanidinium moiety. Following guanidinylation, the copper is removed, typically by precipitation, and the resulting L-homoarginine can be isolated.

An alternative to metal chelation is the use of standard amine protecting groups, such as the tert-butoxycarbonyl (Boc) group. Starting with N-α-Boc-L-lysine, the ε-amino group is reacted with a protected guanidinylating reagent, for example, N,N′-bis-Boc-1-guanyl pyrazole or N,N'-di-Boc-N"-triflyl-guanidine. google.comacs.org These reagents offer high yields and are compatible with a range of solvents.

The final step is the esterification of the carboxylic acid. L-homoarginine can be converted to its methyl ester hydrochloride by reaction with methanol (B129727) in the presence of an acid catalyst, such as trimethylchlorosilane (TMSCl) or thionyl chloride (SOCl₂). nih.govresearchgate.net This one-pot reaction is efficient and yields the desired product in its hydrochloride salt form. Alternatively, one could start with L-lysine methyl ester, protect the α-amino group, guanidinylate the ε-amino group, and then deprotect the α-amino group to yield the final product. acs.org

| Starting Material | Key Reagents | Transformation | Typical Conditions |

|---|---|---|---|

| L-Lysine | CuCl₂, O-Methylisourea sulfate, NaOH | α-Amino protection via chelation, followed by ε-amino guanidinylation. | Aqueous, basic pH for guanidinylation. |

| N-α-Boc-L-lysine | N,N′-bis-Boc-1-guanyl pyrazole, Base (e.g., DIEA) | Selective ε-amino guanidinylation. | Anhydrous organic solvent (e.g., DMF, DCM). |

| L-Homoarginine | Methanol, Trimethylchlorosilane (TMSCl) | Carboxyl group esterification. | Room temperature, excess methanol. |

Solid-Phase Synthesis Adaptations for Homoarginine Esters

Solid-phase peptide synthesis (SPPS) techniques can be adapted for the preparation of homoarginine esters, particularly when incorporating them into peptide sequences. ejbiotechnology.infocsic.es In this approach, an N-terminally protected lysine residue is first attached to a solid support (resin). The key advantage is the simplification of purification, as excess reagents and byproducts are removed by simple washing and filtration steps. biosynth.com

The conversion of resin-bound lysine to homoarginine is achieved by first selectively removing the side-chain protecting group of the lysine residue, while the α-amino protecting group (typically Fmoc or Boc) remains intact. The now-free ε-amino group is then guanidinylated on-resin using reagents similar to those in solution-phase synthesis. nih.govmdpi.com For example, a resin-bound peptide containing a lysine residue can be treated with a guanidinylating agent to convert the lysine side chain into a homoarginine side chain. nih.gov

Once the homoarginine residue is formed, the peptide can be elongated further, or it can be cleaved from the resin. The choice of resin and cleavage cocktail determines the C-terminal functionality. To obtain the methyl ester, a specific resin linker that yields a carboxylic acid upon cleavage would be used, followed by esterification in solution as described previously. Alternatively, specialized linkers could potentially be employed to directly yield the methyl ester upon cleavage, though this is less common. The final product is then precipitated and purified.

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

|---|---|---|

| Scale | Easily scalable to large quantities (grams to kilograms). | Typically used for smaller quantities (milligrams to grams). |

| Purification | Requires classical techniques like crystallization, extraction, or column chromatography. | Simplified purification; excess reagents washed away from resin-bound product. |

| Application | Ideal for producing the standalone amino acid ester. | Ideal for incorporating homoarginine into a peptide sequence. |

| Reaction Monitoring | Can be monitored directly using techniques like TLC, NMR, or LC-MS. | Indirect monitoring, often through qualitative tests (e.g., Kaiser test) or cleavage of a small sample. |

Synthesis of Analogs and Derivatives of this compound

The synthetic framework for this compound allows for the production of a wide array of analogs through modification of the N-terminus or the carboxyl ester group. These modifications rely on the principles of orthogonal protecting group strategies.

N-Terminal Protecting Group Strategies and Deprotection Kinetics

During the synthesis of homoarginine derivatives, the α-amino group is typically protected to ensure selective reactions at other functional sites. The two most dominant orthogonal strategies in peptide chemistry are employed: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. biosynth.compeptide.com

Boc Protection: The Boc group is stable under a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). acs.org This strategy is robust and widely used in solution-phase synthesis.

Fmoc Protection: The Fmoc group is stable to acidic conditions but is cleaved rapidly by secondary amines, most commonly a solution of 20% piperidine in DMF. nih.govcreative-peptides.com This mild deprotection condition makes the Fmoc group ideal for solid-phase peptide synthesis (SPPS), where acid-labile side-chain protecting groups and resin linkers must remain intact during chain elongation.

The kinetics of deprotection are a critical factor in synthesis efficiency, especially in SPPS. Fmoc deprotection is generally very rapid, often complete within minutes. researchgate.net Studies on sterically hindered amino acids like arginine, which is structurally similar to homoarginine, show that Fmoc removal is efficient within a standard 10-minute timeframe. nih.govresearchgate.net In contrast, the complete removal of acid-labile side-chain protecting groups, such as those that might be used on the guanidinium group itself (e.g., Pbf, Pmc), can require longer treatment times with TFA. thermofisher.com

| Protecting Group | Abbreviation | Structure | Deprotection Reagent | Typical Deprotection Time |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Trifluoroacetic Acid (TFA) | 30-60 minutes |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂- | 20% Piperidine in DMF | 2 x 5-10 minutes |

| Benzyloxycarbonyl | Z or Cbz | C₆H₅CH₂-O-CO- | H₂/Pd or HBr/AcOH | 1-4 hours |

Modifications of the Carboxyl Ester Moiety (beyond OMe)

While the methyl ester is a common derivative, the carboxyl group of homoarginine can be converted into a variety of other esters. The choice of ester can modulate properties such as lipophilicity, cell permeability, and susceptibility to enzymatic hydrolysis. The synthesis of these analogs generally follows standard esterification procedures, substituting methanol with other alcohols. google.com

Ethyl Esters (-OEt): Synthesized using ethanol in place of methanol, often under acid catalysis (e.g., with thionyl chloride or HCl gas). L-arginine ethyl ester is a known compound, and similar methods are directly applicable to L-homoarginine. sapub.orgwikipedia.org

Benzyl (B1604629) Esters (-OBn): Benzyl esters are valuable because they can be removed by hydrogenolysis (catalytic hydrogenation), a mild deprotection method orthogonal to both acid- and base-labile groups. The Fischer-Speier esterification, using benzyl alcohol and an acid catalyst like p-toluenesulfonic acid with azeotropic removal of water, is a common method for preparing these esters. nih.govresearchgate.net

tert-Butyl Esters (-OtBu): These esters are highly resistant to base and nucleophiles but are readily cleaved under acidic conditions (e.g., with TFA), similar to the Boc group. They are typically synthesized by reacting the N-protected amino acid with isobutylene in the presence of a strong acid catalyst or by using tert-butanol with reagents like boron trifluoride diethyl etherate. researchgate.netgoogle.com

Long-Chain Alkyl Esters: For increased lipophilicity, long-chain alcohols (e.g., oleyl alcohol) can be used. These esters are typically synthesized by esterifying an N-protected homoarginine with the desired alcohol using a coupling agent, followed by deprotection. nih.gov

The synthesis of these various esters allows for the fine-tuning of the physicochemical properties of the homoarginine molecule for specific research applications.

Advanced Purification and Isolation Techniques for this compound and Intermediates

The purification of this compound and its synthetic intermediates is crucial for obtaining a product of high purity. Given the basic nature of the guanidinium group, ion-exchange chromatography is a particularly effective technique for the purification of homoarginine and its derivatives ucl.ac.ukgoogle.comnih.govnih.gov.

Ion-Exchange Chromatography:

In this method, a cation-exchange resin is typically employed. The positively charged guanidinium group of this compound binds to the negatively charged stationary phase of the resin. Elution is then achieved by applying a gradient of increasing ionic strength or by changing the pH of the eluent ucl.ac.uknih.gov. This allows for the separation of the desired product from unreacted starting materials, by-products, and other impurities that have different charge characteristics. For instance, a strongly acidic cation-exchange resin can be used, and the compound can be eluted with a buffer of increasing salt concentration google.com.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is another powerful technique for the purification of amino acid derivatives. While the high polarity of this compound can make retention on a nonpolar stationary phase challenging, the use of ion-pairing reagents in the mobile phase can enhance retention and improve separation. The purified fractions are then typically lyophilized to remove the volatile mobile phase components and obtain the final product as a solid.

The progress of the purification can be monitored by techniques such as thin-layer chromatography (TLC) or analytical HPLC.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents, and energy efficiency nih.govyale.eduacs.orgmsu.edu.

Key Green Chemistry Principles in the Synthesis of this compound:

| Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic routes that minimize the generation of waste products. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. For example, choosing a guanidinylation reagent that results in minimal by-products. |

| Less Hazardous Chemical Syntheses | Utilizing reagents and reaction conditions that are less toxic to human health and the environment. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids where feasible sustainabilitymatters.net.au. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. The esterification of amino acids using trimethylchlorosilane in methanol can often be performed at room temperature nih.gov. |

| Use of Renewable Feedstocks | Starting from renewable resources when possible. L-lysine, a potential precursor for this compound, can be produced through fermentation processes. |

| Reduce Derivatives | Minimizing the use of protecting groups to avoid additional reaction steps and the generation of waste associated with protection and deprotection acs.org. One-pot syntheses are a good example of this principle. |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones to increase reaction efficiency and reduce waste. |

By integrating these principles into the synthetic and purification processes, the production of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Structural Elucidation of H Hoarg Ome.2hcl and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure and observing the dynamic behavior of molecules in solution. For H-HoArg-OMe.2HCl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

¹H, ¹³C, ¹⁵N NMR Chemical Shift Assignment and Spin-Spin Coupling Analysis

The assignment of proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) chemical shifts is the foundational step in NMR analysis. The chemical structure of this compound features several distinct chemical environments. The protonated amine and guanidinium (B1211019) groups, along with the chiral alpha-carbon, give rise to a unique spectral fingerprint.

The ¹H NMR spectrum is characterized by signals corresponding to the alpha-proton (α-H), the side-chain methylene (B1212753) protons (β, γ, δ, ε-CH₂), the methoxy (B1213986) protons (-OCH₃), and the exchangeable protons of the amine (-NH₃⁺) and guanidinium (-NH- and -NH₂⁺) groups. Spin-spin coupling between adjacent non-equivalent protons provides crucial information about the connectivity of the carbon backbone. For instance, the α-proton typically appears as a triplet due to coupling with the two diastereotopic β-protons.

While ¹⁵N NMR is less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it can provide direct information about the electronic environment of the nitrogen atoms in the α-amino and guanidinium groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | J-coupling (Hz) |

| α-CH | ~3.8 - 4.0 | ~56.0 | Triplet | ~6.5 |

| β-CH₂ | ~1.8 - 2.0 | ~31.0 | Multiplet | |

| γ-CH₂ | ~1.6 - 1.7 | ~23.0 | Multiplet | |

| δ-CH₂ | ~1.5 - 1.6 | ~28.0 | Multiplet | |

| ε-CH₂ | ~3.1 - 3.2 | ~42.0 | Triplet | ~7.0 |

| C=O | - | ~174.0 | - | |

| C(guanidinium) | - | ~158.0 | - | |

| OCH₃ | ~3.7 | ~53.0 | Singlet |

Note: Chemical shifts are estimates based on data for related compounds like L-homoarginine and general NMR principles. nih.govpdx.edu Actual values may vary depending on solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Structural Connectivity

Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectra of molecules like this compound. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other. scielo.br For this compound, COSY spectra would show cross-peaks connecting the α-H with the β-CH₂ protons, and sequentially along the side chain (β-CH₂ to γ-CH₂, γ-CH₂ to δ-CH₂, and δ-CH₂ to ε-CH₂), confirming the backbone connectivity. ugm.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is critical for determining the molecule's preferred conformation. ipb.pt For example, NOE cross-peaks could be observed between the methoxy protons and protons on the amino acid backbone, providing insights into the spatial orientation of the ester group relative to the rest of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, typically ¹³C or ¹⁵N. nih.gov An HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton and carbon assignments and simplifying the analysis of the crowded ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). ipb.ptmdpi.com This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. In this compound, HMBC correlations would be expected from the methoxy protons to the carbonyl carbon, and from the α-proton to the carbonyl carbon, confirming the ester functionality. Correlations from the ε-CH₂ protons to the guanidinium carbon would definitively place this functional group at the end of the side chain. ugm.ac.id

Conformational Equilibria and Exchange Dynamics in Solution

Due to the flexibility of its six-carbon side chain, this compound exists in solution as an equilibrium of multiple conformers. researchgate.netnih.gov The rotation around the C-C single bonds is rapid on the NMR timescale, resulting in averaged chemical shifts and coupling constants.

Variable temperature NMR studies can be employed to study these conformational equilibria. As the temperature is lowered, the rate of interconversion between conformers may slow down, potentially leading to the broadening or splitting of NMR signals. This allows for the characterization of the different conformational states and the determination of the energetic barriers between them. Hydrogen-deuterium exchange experiments can also provide information on the solvent accessibility of the labile amine and guanidinium protons, which is influenced by the molecule's conformation and any intramolecular hydrogen bonding. thermofisher.com

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis in Research Contexts

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). bioanalysis-zone.commetu.edu.tr This precision allows for the calculation of the elemental formula of the parent ion, as different combinations of atoms will have slightly different exact masses. unirioja.es For this compound (formula C₈H₁₉N₄O₂⁺ for the monoprotonated cation), HRMS provides definitive confirmation of its chemical formula, distinguishing it from any potential isomeric impurities or other compounds with the same nominal mass. nih.gov

Table 2: HRMS Data for the Monoprotonated Ion of H-HoArg-OMe

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₈H₁₉N₄O₂]⁺ | 203.1499 |

Note: The observed mass in an HRMS experiment should match this calculated value within a few parts per million (ppm).

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragment Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (in this case, the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID) or other methods, and the analysis of the resulting product ions. nih.gov The fragmentation pattern is highly characteristic of the molecule's structure and provides a roadmap of its weakest bonds. matrixscience.comsavemyexams.comlibretexts.org

For this compound, key fragmentation pathways would include:

Loss of the methoxy group as methanol (B129727) (CH₃OH) from the ester, resulting in an acylium ion.

Cleavage of the C-C backbone at various points along the side chain, leading to a series of characteristic fragment ions.

Loss of ammonia (B1221849) (NH₃) from the α-amino group.

Characteristic losses from the guanidinium group , such as the loss of guanidine (B92328) or related neutral species.

By analyzing the m/z values of these fragment ions, the sequence and connectivity of the molecule can be confirmed.

Table 3: Predicted Key MS/MS Fragments for the [M+H]⁺ Ion of H-HoArg-OMe

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |

| 203.15 | 171.12 | 32.03 (CH₃OH) | Loss of methanol from the methyl ester |

| 203.15 | 144.14 | 59.01 (CH₅O₂) | Loss of the entire methyl ester group (COOCH₃) |

| 203.15 | 116.10 | 87.05 (C₄H₉N₂O) | Cleavage at the β-γ bond of the side chain |

| 203.15 | 100.08 | 103.07 (C₃H₉N₄) | Loss of the guanidinium-containing part of the side chain |

| 203.15 | 84.08 | 119.07 (C₄H₉N₂O₂) | Cleavage at the α-β bond with loss of the side chain |

Note: These fragmentation pathways are predicted based on the known fragmentation of amino acids and their derivatives.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing non-covalent interactions such as hydrogen bonding within this compound. ijsr.net These two methods are complementary; FTIR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov

The vibrational spectrum of this compound is characterized by contributions from its primary functional moieties: the α-amino group (protonated as -NH3+), the methyl ester group (-COOCH3), the alkyl chain (-(CH2)4-), and the terminal guanidinium group (-C(NH2)2+). The dihydrochloride (B599025) salt form ensures that both the α-amino and the guanidinium groups are protonated, which significantly influences the vibrational frequencies, particularly those involved in hydrogen bonding with the chloride anions.

Key vibrational modes for this compound include:

N-H Stretching: Broad and strong absorptions in the FTIR spectrum, typically in the 3300-2800 cm⁻¹ range, are characteristic of the N-H stretching vibrations of the ammonium (B1175870) (-NH3+) and guanidinium groups. The breadth and position of these bands are indicative of strong hydrogen bonding with the chloride ions and potentially with the carbonyl oxygen. researchgate.netresearchgate.net

C-H Stretching: Sharp bands between 3000 and 2850 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the methyl (CH3) and methylene (CH2) groups in the backbone and ester moiety.

Carbonyl (C=O) Stretching: A strong, sharp absorption band in the FTIR spectrum, expected around 1750-1735 cm⁻¹, is a definitive marker for the ester carbonyl group. acs.org The exact position of this band is sensitive to its environment. Coordination to a metal ion or participation in hydrogen bonding would typically shift this frequency to a lower wavenumber (a redshift). rsc.orgrsc.org

Guanidinium Group Vibrations: The delocalized π-electron system of the protonated guanidinium group gives rise to several characteristic bands. A strong band around 1680-1650 cm⁻¹, often attributed to the C=N stretching and NH2 scissoring modes, is a key feature in both FTIR and Raman spectra. researchgate.netresearchgate.net Additional bands related to CN3 asymmetric stretching and rocking modes appear at lower frequencies.

N-H Bending: The bending (scissoring) vibrations of the -NH3+ group typically appear as a medium-to-strong band in the 1620-1500 cm⁻¹ region. NH2 bending modes from the guanidinium group also contribute to this region. researchgate.net

C-O Stretching: The C-O single bond stretching of the ester group is expected to produce bands in the 1300-1100 cm⁻¹ region.

Hydrogen bonding analysis is critical. The presence of two chloride counter-ions facilitates an extensive hydrogen-bonding network. aip.orgchimicatechnoacta.ru Protons from the -NH3+ and guanidinium groups act as hydrogen bond donors to the chloride ions and potentially the ester carbonyl oxygen. This extensive network stabilizes the molecular conformation in the solid state and influences the position and shape of the N-H and C=O vibrational bands. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method | Comments |

|---|---|---|---|

| N-H Stretch (Ammonium & Guanidinium) | 3300 - 2800 | FTIR, Raman | Broad bands indicate strong H-bonding. researchgate.netresearchgate.net |

| C=O Stretch (Ester) | 1750 - 1735 | FTIR | Strong, sharp peak. Position sensitive to H-bonding and coordination. acs.org |

| C=N Stretch / NH₂ Scissor (Guanidinium) | 1680 - 1650 | FTIR, Raman | Characteristic of the delocalized guanidinium cation. researchgate.net |

| NH₃⁺ Bend | 1620 - 1500 | FTIR | Asymmetric and symmetric bending modes. |

| CH₂ Bend (Scissor) | ~1465 | FTIR, Raman | Relates to the aliphatic side chain. |

| C-O Stretch (Ester) | 1300 - 1100 | FTIR | Represents the C-O single bond of the ester. |

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Insights (if applicable to broader derivatives)

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by optically active chromophores. acs.orgworldscientific.com For this compound, the primary chiral center is the α-carbon, which has an L-configuration.

The chromophores in this compound that are relevant for CD spectroscopy in the far-UV region are the ester carbonyl group and the guanidinium group. The peptide bond, a major chromophore in proteins, is absent, but the electronic transitions within the ester's n→π* (~210-230 nm) and π→π* (~190-210 nm) orbitals are sensitive to the stereochemistry of the adjacent α-carbon.

CD spectroscopy can be used for several key purposes with this compound and its derivatives:

Confirmation of Chirality: The CD spectrum provides an optical fingerprint that can confirm the enantiomeric identity (L- vs. D-form) of the compound. The sign and magnitude of the Cotton effects are specific to a particular enantiomer.

Conformational Analysis: While the molecule is flexible, certain preferred conformations may exist in solution. The CD spectrum is highly sensitive to the relative orientation of the chromophores and the chiral center. Changes in solvent, temperature, or the binding of the molecule to a receptor or metal complex would likely alter its conformational equilibrium, leading to measurable changes in the CD spectrum. sioc-journal.cn

Induced Circular Dichroism (ICD): When an achiral molecule binds to a chiral host, or vice-versa, a CD signal can be induced in the chromophores of the formerly achiral partner. In the context of this compound complexes, if it binds to a chiral receptor, its own chromophoric signals may be altered. Conversely, if this compound binds to an achiral molecule (like a porphyrin), it can induce a CD signal in the porphyrin's spectrum, providing insight into the geometry of the host-guest complex. acs.orgrsc.org Studies on similar amino acid ester-porphyrin systems have shown that hydrogen bonding and coordination geometry are crucial for the generation of specific induced CD signals. acs.orgworldscientific.com

Therefore, while a single CD spectrum confirms the bulk chirality, studying the CD signal under various conditions or upon complexation provides powerful insights into the dynamic conformational behavior and intermolecular interactions of this compound and its derivatives. mdpi.com

X-Ray Crystallography of this compound and its Crystallized Complexes (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its crystalline solid state. aip.org This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Crucially, it also maps the network of intermolecular interactions, such as hydrogen bonds and ionic contacts, that define the crystal packing.

As of this writing, a specific, publicly deposited crystal structure for this compound was not found. However, analysis of crystal structures of related amino acid hydrochlorides, such as glycine (B1666218) hydrochloride and histidine hydrochloride monohydrate, provides a clear blueprint of the information that would be obtained. aip.orgiucr.org

Should a single crystal of this compound be successfully grown and analyzed, the crystallographic data would reveal:

Molecular Conformation: The precise conformation of the homoarginine side chain (torsion angles of the C-C and C-N bonds) and the orientation of the methyl ester group relative to the rest of the molecule. Crystal structures of similar molecules like γ-aminobutyric acid hydrochloride often show a fully extended, 'trans' conformation of the alkyl chain. iucr.org

Protonation States: The analysis would unambiguously confirm the protonation of the α-amino group and the guanidinium group, as expected in the dihydrochloride salt.

Hydrogen Bonding Network: It would provide a detailed map of all hydrogen bonds. The hydrogen atoms of the -NH3+ and guanidinium groups would act as donors, forming a complex network of N-H···Cl⁻ hydrogen bonds with the chloride anions. chimicatechnoacta.ru It would also be possible to identify any intramolecular hydrogen bonds or intermolecular bonds involving the ester carbonyl oxygen as an acceptor. This network is the primary force governing the crystal's packing arrangement. iucr.org

Crystallographic Parameters: The analysis yields fundamental data about the crystal lattice, including the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal.

For crystallized complexes of this compound with metal ions, X-ray crystallography would additionally define the coordination geometry around the metal center, identifying which atoms from the this compound ligand (e.g., the α-amino nitrogen, the ester carbonyl oxygen) are bonded to the metal and at what distances.

| Parameter | Example Data (from Glycine Hydrochloride aip.org) | Information Provided for this compound |

|---|---|---|

| Crystal System | Monoclinic | The fundamental symmetry class of the crystal. |

| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |

| Unit Cell Dimensions | a=7.117 Å, b=5.234 Å, c=13.745 Å, β=97.25° | The size and shape of the repeating unit of the crystal lattice. |

| Bond Lengths | e.g., C-C, C-N, C=O | Precise distances between bonded atoms, confirming functional groups. |

| Bond Angles | e.g., N-C-C, C-O-C | Angles between adjacent bonds, defining local geometry. |

| Hydrogen Bonds | e.g., N-H···Cl⁻ distances | Identifies donors, acceptors, and distances, defining intermolecular forces. aip.org |

Mechanistic Biochemical and Molecular Interaction Studies of H Hoarg Ome.2hcl

H-HoArg-OMe.2HCl as a Substrate or Inhibitor in Enzymatic Systems

As a structural analog of arginine methyl ester, this compound is anticipated to interact with enzymes that recognize and process arginine and its derivatives, primarily esterases and peptidases. These enzymes play crucial roles in protein turnover, peptide hormone regulation, and blood pressure control. nih.govmhmedical.com The introduction of a methyl ester to homoarginine modifies its chemical properties, potentially altering its recognition, binding, and turnover by these enzymes compared to the parent amino acid.

Enzymes capable of hydrolyzing the ester or peptide bonds involving homoarginine are critical to its metabolism. While specific "homoarginine esterases" are not a distinct class, various known peptidases and esterases exhibit broad substrate specificity that includes homoarginine and its derivatives.

Carboxypeptidases : Carboxypeptidase B, a pancreatic exopeptidase, is well-characterized for its ability to cleave C-terminal basic amino acids like arginine and lysine (B10760008) from peptides. researchgate.net Studies have demonstrated that this enzyme can also process substrates containing homoarginine, indicating that the active site can accommodate the additional methylene (B1212753) group in the side chain. researchgate.net The catalytic mechanism of carboxypeptidase B involves a zinc ion in the active site that coordinates the carbonyl oxygen of the scissile peptide or ester bond, facilitating nucleophilic attack by a water molecule.

Other Peptidases : Research on peptidases from various organisms shows that homoarginine can be tolerated in specific substrate positions. For instance, studies on ClpP proteases from Listeria monocytogenes revealed that homoarginine was well-tolerated at the P2 position of a peptide substrate. rsc.org This suggests that the binding pockets of these enzymes are flexible enough to accommodate the slightly larger side chain of homoarginine compared to arginine. Furthermore, various peptidases involved in cardiovascular function, such as aminopeptidases and dipeptidyl peptidases, are known to act on arginine derivatives and could potentially process H-HoArg-OMe. nih.gov

The binding of this compound to an enzyme's active site is governed by the principles of molecular recognition, where the substrate fits into a complementary pocket. libretexts.orglsuhsc.edu The catalytic mechanism for the hydrolysis of the ester bond in this compound by an esterase or peptidase generally follows a two-step process: formation of the enzyme-substrate complex, followed by the catalytic transformation. libretexts.org

Enzyme-Substrate Complex Formation : The positively charged guanidinium (B1211019) group of the homoarginine side chain is a key recognition feature, likely forming a salt bridge with a negatively charged residue (e.g., aspartate or glutamate) in the enzyme's S1 binding pocket, similar to how arginine is recognized. The methyl ester portion would be positioned near the catalytic machinery.

Catalysis : For serine proteases, a catalytic triad (B1167595) (typically Ser-His-Asp) would perform a nucleophilic attack on the ester's carbonyl carbon, leading to a tetrahedral intermediate and subsequent release of methanol (B129727). For metalloproteases like carboxypeptidase B, a zinc-activated water molecule would directly attack the carbonyl carbon. researchgate.net

The ester linkage in this compound makes it susceptible to hydrolysis, releasing methanol and L-homoarginine. This reaction can be used to assay the activity of enzymes that process it. researchgate.net

Enzyme kinetics provides quantitative measures of the rates of enzyme-catalyzed reactions. mhmedical.com The key parameters, Michaelis constant (K_m) and catalytic rate (k_cat), describe the substrate affinity and turnover rate, respectively. While kinetic data specifically for this compound is not widely documented, extensive studies on the interaction of carboxypeptidase B with homoarginine and related compounds provide valuable insights.

A study on the kinetics of carboxypeptidase B activity detailed the parameters for the hydrolysis of various N-substituted arginine and homoarginine derivatives. This data allows for a comparison of how changes in the substrate structure affect enzyme efficiency.

| Substrate | K_m (M) | k_cat (sec⁻¹) | k_cat/K_m (M⁻¹sec⁻¹) |

|---|---|---|---|

| Hippuryl-L-arginine | 2.0 x 10⁻³ | 1.0 x 10⁴ | 5.0 x 10⁶ |

| Hippuryl-L-homoarginine | 5.0 x 10⁻³ | 5.0 x 10³ | 1.0 x 10⁶ |

| Hippuryl-L-lysine | 1.8 x 10⁻³ | 1.4 x 10⁴ | 7.8 x 10⁶ |

As shown in Table 1, hippuryl-L-homoarginine is a viable substrate for carboxypeptidase B, though its affinity (higher K_m) and turnover rate (lower k_cat) are slightly reduced compared to the arginine and lysine equivalents. researchgate.net This demonstrates that the enzyme can process the homoarginine side chain, but with less efficiency than its natural substrates. It is expected that H-HoArg-OMe would behave similarly as a substrate for this and other related enzymes.

Molecular Recognition and Binding with Protein Receptors and Transporters

Beyond enzymatic transformations, this compound can interact with other proteins such as receptors and transporters through molecular recognition. These non-covalent binding events are fundamental to many biological processes. malvernpanalytical.com

Isothermal titration calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding interactions in solution. cureffi.org It determines the binding affinity (K_a), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of an interaction in a single experiment. wikipedia.org The process involves titrating one molecule (the ligand, e.g., H-HoArg-OMe) into a solution containing the other (the macromolecule, e.g., a protein) and measuring the minute heat changes that occur upon binding. tainstruments.com

While specific ITC studies detailing the binding of this compound to protein receptors or transporters are not prevalent in the literature, the known biological activities of homoarginine imply such interactions. For example, homoarginine is known to be distributed throughout body tissues and can interfere with lysine transport, suggesting it binds to one or more amino acid transporters of the cationic amino acid transporter (CAT) family. researchgate.netresearchgate.net ITC would be an ideal method to quantify the binding affinity and specificity of this compound for these transporters, which could clarify its mechanism of uptake and competition with other amino acids. researchgate.net

The binding of a ligand to a protein often induces conformational changes in the protein's structure, which can be critical for its function. These changes can range from subtle side-chain rearrangements to large-scale domain movements. nih.gov

A relevant study investigated the effects of converting lysine residues to homoarginine residues in human αA-crystallin, a molecular chaperone protein. nih.gov This modification, which introduces the same guanidino group present in H-HoArg-OMe, resulted in a "subtle structural perturbation" that led to a decrease in the protein's chaperone function. nih.gov This suggests that the introduction of the homoarginine moiety can alter the delicate balance of intramolecular interactions that maintain a protein's functional conformation. The study proposed that converting surface-exposed lysines to the more polar homoarginines could lead to the burial of hydrophobic pockets responsible for the chaperone activity. nih.gov This serves as a clear example of how the homoarginine structure can induce functionally significant conformational changes in a protein.

Role of this compound in Protein Post-Translational Modifications Research (e.g., methylation, citrullination implications)

Post-translational modifications (PTMs) are pivotal in regulating protein function, localization, and stability. Arginine residues are common targets for PTMs such as methylation and citrullination. While direct studies on the involvement of this compound in these processes are limited, its structural similarity to arginine suggests potential implications for research in this area.

Methylation Implications:

Protein arginine methyltransferases (PRMTs) catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to the guanidino group of arginine residues. This process is fundamental in cellular signaling, gene regulation, and RNA processing. Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS) that is formed from the methylation of arginine residues within proteins, followed by proteolysis researchgate.netresearchgate.net.

Given that homoarginine is a close structural analog of arginine, it is conceivable that it could be a substrate or inhibitor for PRMTs, although this is not its primary metabolic pathway d-nb.info. The esterification of the carboxyl group in this compound could potentially alter its recognition by these enzymes. The methyl ester group may influence the molecule's binding affinity to the active site of PRMTs, possibly acting as a competitive inhibitor and thereby affecting the landscape of protein methylation. However, it is generally believed that methylated arginines are derived from the post-translational modification of arginine residues already incorporated into proteins, followed by proteolysis researchgate.net. The role of free amino acid derivatives like this compound in this intracellular process remains a topic for further investigation.

Citrullination Implications:

Citrullination is the conversion of an arginine residue to a citrulline residue, a reaction catalyzed by peptidylarginine deiminases (PADs). This PTM is associated with various physiological and pathological processes, including the regulation of gene expression and the development of autoimmune diseases researchgate.net. The conversion removes a positive charge from the arginine side chain, which can lead to significant changes in protein structure and interactions researchgate.net.

The substrate specificity of PAD enzymes is a key area of research. It is plausible that this compound could be investigated as a potential modulator of PAD activity. The extended carbon chain of the homoarginine backbone compared to arginine might affect its fit within the PAD active site. The methyl ester modification further alters the molecule's properties, which could influence its ability to interact with and possibly inhibit PAD enzymes. Research into how derivatives like this compound affect citrullination could provide valuable insights into the mechanisms of PAD-mediated diseases. For analytical purposes, the derivatization of citrulline and homocitrulline to their methyl esters is a known chemical process used in gas chromatography-mass spectrometry (GC-MS) to distinguish them from ornithine and lysine, respectively researchgate.net.

Interaction with Nucleic Acids and Membrane Systems (if relevant to specific research aims)

The interaction of small molecules with nucleic acids and cellular membranes is fundamental to many biological processes, including drug delivery and gene therapy. The physicochemical properties of this compound suggest it is a candidate for such interactions.

Interaction with Nucleic Acids:

The guanidinium group of arginine is positively charged at physiological pH, which facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA nih.gov. This interaction is a key feature of many DNA- and RNA-binding proteins nih.gov. Post-translational modifications such as the dimethylation of arginine can modulate these interactions without abolishing binding strength, though they may alter the perturbation of the nucleic acid's helical structure nih.gov.

This compound possesses a similar positively charged guanidinium group, suggesting it would also interact favorably with nucleic acids. The methyl esterification of the carboxyl group neutralizes its negative charge, resulting in a net positive charge on the molecule, which could enhance its binding to the polyanionic structure of nucleic acids. In one study, homoarginine methyl ester was used as a cationic headgroup for novel phosphoramidate (B1195095) lipids designed for gene transfer nih.gov. These synthetic lipids, when complexed with DNA (lipoplexes), showed transfection abilities, indicating that the homoarginine methyl ester moiety facilitates interaction with nucleic acids and cellular uptake nih.gov.

Interaction with Membrane Systems:

The ability of molecules to interact with and penetrate cell membranes is crucial for their biological activity. Cationic peptides, particularly those rich in arginine, are known to interact with the negatively charged components of cell membranes and can exhibit cell-penetrating properties acs.org.

This compound, with its cationic nature and the added hydrophobicity from the methyl group, is likely to interact with the phospholipid bilayer of cell membranes. A study investigating the substitution of lysine with homoarginine in a membrane-lytic peptide found that the subtle structural difference significantly affected the peptide's delivery activity and its interaction with model membranes kyoto-u.ac.jp. The homoarginine-containing peptide showed a greater ability to perturb POPC membranes kyoto-u.ac.jp. This suggests that the homoarginine side chain itself has a strong influence on membrane interactions. The esterification in this compound would further enhance its amphipathic character, potentially facilitating its insertion into or transport across cell membranes. The use of homoarginine methyl ester in synthetic lipids for gene delivery further supports its capacity for membrane interaction nih.gov.

Comparative Studies of Homoarginine versus Arginine Derivatives in Biochemical Pathways

Comparing the biochemical behavior of homoarginine derivatives to their arginine counterparts is essential for understanding their unique biological roles.

Both L-homoarginine and L-arginine methyl ester can serve as alternative substrates for nitric oxide synthase (NOS), the enzyme that synthesizes nitric oxide (NO) from L-arginine nih.govpnas.org. However, homoarginine generally exhibits a lower affinity for NOS compared to arginine d-nb.info. The production of NO from these substrates is a critical signaling pathway in the cardiovascular and nervous systems nih.gov. The ability of this compound to act as a substrate or inhibitor in this pathway would depend on its affinity for the various NOS isoforms.

In terms of enzymatic hydrolysis, a study on the substrate specificity of trypsin showed that Nα-benzoyl-homoarginine methyl ester had a significantly lower catalytic efficiency (kcat/Km) compared to the corresponding arginine substrate escholarship.org. This indicates that the additional methylene group in the homoarginine side chain can significantly impact enzyme-substrate recognition and catalytic activity.

The metabolism of homoarginine and arginine also differs. Homoarginine is synthesized from lysine, with arginine:glycine (B1666218) amidinotransferase (AGAT) being a key enzyme in this process researchgate.netebi.ac.uk. In contrast, arginine is a semi-essential amino acid involved in the urea (B33335) cycle. These distinct metabolic origins and subsequent pathways influence their bioavailability and physiological concentrations. For instance, studies in pediatric kidney transplant patients have shown that certain immunosuppressive drugs can lead to lower plasma concentrations of homoarginine, suggesting an inhibition of AGAT nih.gov.

The table below summarizes some key comparative aspects of arginine and homoarginine derivatives based on available research.

| Feature | Arginine Derivatives (e.g., L-Arginine methyl ester) | Homoarginine Derivatives (e.g., this compound) |

| NOS Substrate | Yes, efficient substrate for nitric oxide synthesis. nih.gov | Yes, but generally with a lower affinity than arginine. d-nb.infonih.gov |

| Enzyme Specificity (Trypsin) | Preferred substrate. | Lower catalytic efficiency compared to arginine analog. escholarship.org |

| Metabolic Precursor | Ornithine (in the urea cycle). | Lysine. researchgate.netebi.ac.uk |

| Interaction with Membranes | Cationic nature facilitates interaction. | Longer side chain and cationic nature influence membrane perturbation. kyoto-u.ac.jp |

| Use in Synthetic Lipids | Arginine methyl ester used as a cationic headgroup. nih.gov | Homoarginine methyl ester used as a cationic headgroup for gene delivery. nih.gov |

Analytical Method Development and Validation for H Hoarg Ome.2hcl in Complex Matrices

Chromatographic Methodologies for High-Purity Isolation and Quantitative Analysis

Chromatography is the cornerstone for the separation and purification of individual components from a mixture. For a polar, charged compound like H-HoArg-OMe.2HCl, several high-resolution chromatographic techniques are applicable.

Gas Chromatography (GC) for Volatile Derivatives and Derivatization Strategies

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Amino acids and their esters like this compound are non-volatile due to their polar and zwitterionic nature. dntb.gov.ua Therefore, a crucial prerequisite for GC analysis is chemical derivatization to convert the analyte into a volatile and thermally stable derivative. dntb.gov.uaoup.comoup.com

A common and effective derivatization strategy involves a two-step process:

Esterification: The carboxylic acid group is converted to an ester (e.g., methyl, propyl, or butyl ester). In the case of this compound, the methyl ester is already present.

Acylation: The amino groups are acylated using reagents like trifluoroacetic anhydride (B1165640) (TFA) or pentafluoropropionic anhydride (PFPA). nih.govresearchgate.netnih.gov

For the analysis of homoarginine (hArg) and arginine (Arg) in biological samples, a well-established method involves derivatization to their methyl ester N-pentafluoropropionyl derivatives. nih.govresearchgate.netebi.ac.uk This procedure makes the analytes sufficiently volatile for separation on a GC column and subsequent detection, typically by mass spectrometry (GC-MS). nih.gov

Table 2: Typical GC Derivatization and Analysis Parameters for Homoarginine

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Esterification | 2 M HCl in Methanol (B129727) (80°C, 60 min) | Converts carboxylic acid to methyl ester. researchgate.net |

| Acylation | Pentafluoropropionic anhydride (PFPA) in ethyl acetate (B1210297) (65°C, 30 min) | Derivatizes amino groups to enhance volatility. researchgate.net |

| GC Column | Capillary column (e.g., SF-96) oup.com | Provides high-efficiency separation of derivatives. |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Universal detection (FID) or identification/quantification (MS). |

This table outlines a standard derivatization protocol for homoarginine that would be applicable to this compound for GC-based analysis.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. It is an efficient technique for the analysis of charged species like amino acids and their derivatives, offering high resolution and minimal sample consumption. nih.govnih.gov

For the analysis of this compound, CE can be a powerful tool. In its protonated form, the compound carries a positive charge and would migrate towards the cathode. The separation of L-arginine and its derivatives, including L-homoarginine, has been successfully achieved using CE. nih.govstanford.edu To enhance detection, especially with UV absorbance detectors, pre-column derivatization with agents like 4-fluoro-7-nitrobenzofurazan (B134193) or 1,2-naphthoquinone-4-sulfonate (NQS) is often performed. stanford.eduscispace.com

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used to separate both charged and neutral molecules and has been applied to resolve isomeric dimethyl-L-arginine derivatives by adding a surfactant like deoxycholic acid to the buffer. nih.govstanford.edu

Table 3: Example Capillary Electrophoresis Conditions for Arginine Derivatives

| Parameter | Setting | Reference |

|---|---|---|

| Capillary | Fused-silica | scispace.com |

| Background Electrolyte | 193 mM Borate Buffer (pH 9.3) | stanford.edu |

| Applied Voltage | 15-30 kV | scispace.comasianpubs.org |

| Detection | UV Absorbance or Laser-Induced Fluorescence (LIF) after derivatization | nih.govstanford.edu |

| Derivatization Agent | Phenyl isothiocyanate (PITC), 4-fluoro-7-nitrobenzofurazan | stanford.eduasianpubs.org |

This table provides representative CE conditions from the literature that could serve as a starting point for developing a method for this compound.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both separation and structural identification capabilities, making them indispensable for comprehensive analysis. huji.ac.il

LC-MS/MS for Simultaneous Separation and Identification in Research Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying analytes in complex matrices like plasma, urine, or cell culture supernatants. google.comhuji.ac.il The method combines the separation power of HPLC with the mass-based detection and structural elucidation capabilities of tandem mass spectrometry. nih.gov

For this compound, an LC-MS/MS method would involve optimizing the chromatographic separation as described in section 5.1.1, followed by detection using an electrospray ionization (ESI) source, which is well-suited for polar and charged molecules. ebi.ac.uk In the mass spectrometer, specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) are monitored for the analyte and a stable isotope-labeled internal standard. This provides exceptional specificity and allows for accurate quantification even at very low concentrations. ebi.ac.uklcms.cz

Validated LC-MS/MS methods exist for the simultaneous quantification of L-arginine, L-citrulline, and L-ornithine in human plasma, demonstrating the technique's suitability for this class of compounds. iu.edu A similar approach, using a stable isotope-labeled this compound as an internal standard, would represent the gold standard for its quantification in research samples.

Table 4: Illustrative LC-MS/MS Validation Parameters for Arginine Analogs in Plasma

| Validation Parameter | Typical Acceptance Criteria (based on FDA/ICH guidelines) | Example Finding for Arginine iu.edu |

|---|---|---|

| Linearity (r²) | > 0.99 | > 0.996 |

| Intra-assay Accuracy | 85-115% of nominal value (80-120% at LLOQ) | 90.5–108.0% |

| Inter-assay Accuracy | 85-115% of nominal value (80-120% at LLOQ) | 90.3–95.3% |

| Intra-assay Precision (%RSD) | < 15% (< 20% at LLOQ) | 1.3–3.2% |

| Inter-assay Precision (%RSD) | < 15% (< 20% at LLOQ) | 1.8–4.3% |

This table showcases typical validation results for a bioanalytical LC-MS/MS method, indicating the level of performance expected for a well-developed assay for this compound.

GC-MS for Volatile Metabolites or Synthetic Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for analyzing volatile derivatives of non-volatile compounds. Following the derivatization strategies outlined in section 5.1.2, GC-MS can be used for both the quantitative determination of this compound and the identification of its potential volatile metabolites or synthetic byproducts. nih.govnih.gov

GC-MS methods have been thoroughly developed and validated for measuring homoarginine in various biological samples, including plasma, urine, and sputum. nih.govebi.ac.uk These methods typically use electron-capture negative-ion chemical ionization (ECNICI), which provides high sensitivity for the pentafluoropropionyl derivatives. nih.gov By monitoring specific mass-to-charge (m/z) ratios in selected ion monitoring (SIM) mode, highly precise and accurate quantification can be achieved. nih.govresearchgate.net Furthermore, operating the mass spectrometer in scan mode allows for the identification of unknown peaks by comparing their mass spectra to libraries or interpreting fragmentation patterns, which is invaluable for characterizing synthetic impurities or metabolites. researchgate.netresearchgate.net

Table 5: Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| This compound | L-Homoarginine methyl ester dihydrochloride (B599025) |

| HPLC | High-Performance Liquid Chromatography |

| UV-Vis | Ultraviolet-Visible Spectroscopy |

| RI | Refractive Index |

| ELSD | Evaporative Light Scattering Detector |

| GC | Gas Chromatography |

| CE | Capillary Electrophoresis |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry |

| GC-MS | Gas Chromatography-Mass Spectrometry |

| hArg | Homoarginine |

| Arg | Arginine |

| OPA | o-phthalaldehyde (B127526) |

| NQS | 1,2-naphthoquinone-4-sulfonate |

| PITC | Phenyl isothiocyanate |

| TFA | Trifluoroacetic anhydride |

| PFPA | Pentafluoropropionic anhydride |

| MEKC | Micellar Electrokinetic Chromatography |

| ESI | Electrospray Ionization |

| MRM | Multiple Reaction Monitoring |

| SIM | Selected Ion Monitoring |

| LLOQ | Lower Limit of Quantification |

| RSD | Relative Standard Deviation |

| H-His-OMe.2HCl | L-Histidine methyl ester dihydrochloride |

| Z-Ser(Tos)-OMe | Benzyloxycarbonyl-L-serine(tosyl) methyl ester |

| Fmoc-Asparaginol | Fmoc-L-asparaginol |

| Boc-D-Phe-Osu | Boc-D-phenylalanine N-hydroxysuccinimide ester |

| Boc-Phe-OH | Boc-L-phenylalanine |

| Fmoc-Asp-OtBu | Fmoc-L-aspartic acid 4-tert-butyl ester |

| Boc-Cys(Acm)-ONp | Boc-S-acetamidomethyl-L-cysteine p-nitrophenyl ester |

| Boc-Tyr-OH | Boc-L-tyrosine |

| Fmoc-D-Pen(Trt)-OH | Fmoc-D-penicillamine(trityl) |

| H-Threoninol(Bzl) | L-Threoninol(benzyl) |

| Z-Trp-OBzl | Z-L-tryptophan benzyl (B1604629) ester |

| H-Gln(Trt)-OH | H-L-glutamine(trityl) |

| H-D-Leu-Thr-Arg-pNA acetate salt | H-D-Leucyl-L-threonyl-L-arginine-p-nitroanilide acetate salt |

| Fmoc-Chg-OH | Fmoc-L-cyclohexylglycine |

| Boc-His(Nτ-Me)-OH | Boc-L-histidine(Nτ-methyl) |

| Z-Arg-OH.HCl | Z-L-arginine hydrochloride |

Development of Bioanalytical Assays for this compound in In Vitro Systems

The development of bioanalytical assays for this compound, a polar and hydrophilic molecule, requires strategies to achieve adequate retention on chromatographic columns and sensitive detection. The primary techniques employed for the analysis of similar amino acid derivatives, which are directly applicable to this compound, include High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

A critical initial step in any bioanalytical method is the preparation of the sample to remove interfering substances from the biological matrix. For this compound, this typically involves protein precipitation, followed by extraction. Protein precipitation can be achieved using organic solvents like methanol or acetonitrile (B52724), or acids such as trichloroacetic acid. ivychem.com Subsequent solid-phase extraction (SPE) may be employed to further clean up the sample and concentrate the analyte. ivychem.com Mixed-mode SPE cartridges that combine cation-exchange and reversed-phase properties are particularly effective for polar compounds like this compound. ebi.ac.uk

Chromatographic Separation and Detection

HPLC with Pre-column Derivatization and Fluorescence Detection: A well-established method for quantifying amino acids and their derivatives involves pre-column derivatization to enhance their chromatographic properties and introduce a fluorescent tag. A common derivatizing agent is o-phthalaldehyde (OPA), which reacts with the primary amine group of this compound in the presence of a thiol, such as N-acetyl-L-cysteine (NAC), to form a highly fluorescent isoindole derivative. nih.gov The resulting derivative is then separated on a reversed-phase C18 column and detected by a fluorescence detector. nih.gov This method offers high sensitivity and is a cost-effective option. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for bioanalysis due to its high selectivity and sensitivity. rsc.org For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography as it provides better retention. thieme-connect.deglpbio.com The separation is typically achieved on a HILIC silica (B1680970) column with an isocratic or gradient elution using a mobile phase consisting of a high percentage of an organic solvent like acetonitrile and an aqueous buffer. glpbio.comnih.gov

Detection is performed using a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode. ivychem.comrsc.org The quantification is based on multiple reaction monitoring (MRM), where a specific precursor ion (the protonated molecule [M+H]⁺ of this compound) is selected and fragmented, and a specific product ion is monitored. rsc.orgnih.gov The use of a stable isotope-labeled internal standard, such as d₄-L-homoarginine, is crucial for accurate quantification as it compensates for matrix effects and variations in instrument response. glpbio.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of amino acid derivatives. However, it requires a two-step derivatization process to make the analyte volatile and thermally stable. eurachem.orgeuropa.eu The carboxylic acid group is first esterified (for instance, to a methyl ester, which is already present in this compound), and then the amino and guanidino groups are acylated, for example, with pentafluoropropionic anhydride to form N-pentafluoropropionyl derivatives. eurachem.orgeurachem.org The resulting derivative is then analyzed by GC-MS, often using negative-ion chemical ionization for enhanced sensitivity. eurachem.org

Validation Parameters for Developed Analytical Methods

Once a bioanalytical method is developed, it must be validated to ensure it is suitable for its intended purpose. nih.govpeptide.com The validation process involves assessing several key parameters as outlined by regulatory guidelines.

Selectivity Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. eurachem.orgnih.gov This is typically assessed by analyzing blank samples from at least six different sources of the matrix to check for interferences at the retention time of the analyte and the internal standard. For LC-MS/MS methods, the high specificity of MRM transitions generally ensures excellent selectivity. ivychem.com

Linearity Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. eurachem.orgnih.gov A calibration curve is constructed by analyzing samples with known concentrations of the analyte. The curve is typically generated using a weighted linear regression model (e.g., 1/x²). rsc.org A correlation coefficient (r) or coefficient of determination (r²) close to 1.0 is desired. peptide.com

Accuracy and Precision Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the degree of scatter among a series of measurements. nih.govnih.gov Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on the same day (intra-day) and on different days (inter-day). peptide.com The accuracy is expressed as the percentage of the nominal concentration, and the precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). peptide.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. The LOQ is typically the lowest point on the calibration curve. nih.gov

Below are illustrative data tables representing typical validation results for the analysis of a small polar molecule like this compound using LC-MS/MS.

Table 1: Illustrative Linearity Data for this compound in Human Plasma

| Parameter | Result | Acceptance Criteria |

| Calibration Range | 1.0 - 1000 ng/mL | - |

| Regression Model | Weighted (1/x²) Linear | - |

| Correlation Coefficient (r) | > 0.995 | ≥ 0.99 |

Table 2: Illustrative Accuracy and Precision Data for this compound

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (RSD %) | Inter-day Accuracy (%) | Inter-day Precision (RSD %) |

| LLOQ | 1.0 | 98.5 | 8.2 | 101.2 | 9.5 |

| Low | 3.0 | 102.1 | 6.5 | 103.5 | 7.8 |

| Medium | 100 | 97.8 | 4.1 | 99.1 | 5.3 |

| High | 800 | 101.5 | 3.5 | 100.8 | 4.2 |

| Acceptance Criteria | 80-120% for LLOQ, 85-115% for others | ≤ 20% for LLOQ, ≤ 15% for others | 80-120% for LLOQ, 85-115% for others | ≤ 20% for LLOQ, ≤ 15% for others |

Table 3: Illustrative Sensitivity and Recovery Data

| Parameter | Result |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Mean Extraction Recovery | 85% |

Computational and Theoretical Investigations of H Hoarg Ome.2hcl

Molecular Modeling and Dynamics Simulations of H-HoArg-OMe.2HCl and its Complexes

Molecular modeling and dynamics simulations are powerful tools to explore the conformational landscape, binding characteristics, and dynamic behavior of molecules like this compound.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For molecules with rotatable bonds, such as this compound, numerous conformations can exist. These different spatial arrangements, or conformers, are generated by rotation about single bonds. libretexts.org The stability of these conformers varies, with lower energy conformations being more populated at equilibrium.

The study of the energetics of these rotational isomers helps in identifying the most stable structures. libretexts.orgmit.edu Key conformations include staggered and eclipsed arrangements. In a staggered conformation, the atoms or groups on adjacent carbons are as far apart as possible, leading to lower energy and greater stability. libretexts.org Conversely, in an eclipsed conformation, these atoms or groups are in closer proximity, resulting in torsional strain and higher energy. libretexts.org For instance, in ethane, the staggered conformation is more stable than the eclipsed conformation by approximately 2.9 kcal/mol due to a combination of steric repulsion and hyperconjugation effects. libretexts.org

Protein-Ligand Docking Simulations to Predict Binding Poses

Protein-ligand docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a protein. youtube.com This method is instrumental in structure-based drug design. mdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. youtube.commdpi.com

While specific docking studies on this compound are not widely published, research on its parent compound, homoarginine, provides valuable insights. For example, in a study investigating the role of homoarginine in atherogenesis, in silico molecular docking simulations were performed to examine its interaction with the actin-binding protein Myh9 (nonmuscle myosin heavy chain IIa). ahajournals.org The simulations revealed that homoarginine binds to the same pocket as the known Myh9 inhibitor, blebbistatin. ahajournals.org The calculated binding free energy for homoarginine was found to be lower than that of blebbistatin, suggesting a strong interaction. ahajournals.org

In another study, molecular docking was used to investigate the binding of L- and D-arginine analogs, including L-homoarginine, to Neuropilin-1 (NRP1), a transmembrane glycoprotein. nih.gov The results from these simulations help to understand the structural basis for the inhibition of protein function and can guide the design of new, more potent molecules.

A typical workflow for protein-ligand docking involves preparing the 3D structures of both the protein and the ligand, defining the binding site on the protein, running the docking algorithm to generate various binding poses, and finally, analyzing the results to identify the most likely binding mode and estimate the binding affinity. youtube.com

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Flexibility

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular system, allowing for the study of the dynamic behavior of the ligand-protein complex. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. acs.org

MD simulations are particularly useful for assessing the stability of binding poses predicted by docking. researchgate.net By simulating the complex over a period of nanoseconds, one can observe whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes or even dissociates from the binding site. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). RMSD measures the average deviation of a protein or ligand from a reference structure over time, indicating the stability of the complex. nih.gov RMSF, on the other hand, reveals the flexibility of different parts of the protein or ligand. nih.gov

Studies on arginine analogues have utilized MD simulations to understand their interactions with target proteins. For instance, MD simulations of arginine analogues binding to the protein CASTOR1 were performed to identify potential inhibitors of the mTORC1 signaling pathway. nih.gov Similarly, simulations have been used to investigate the like-charge pairing of guanidinium (B1211019) side chains in aqueous poly-arginine. acs.org In a study on DDAH-1 inhibitors, MD simulations of an arginine analogue in the enzyme's active site revealed several stabilizing interactions, providing a structural explanation for its inhibitory potential. rsc.orgresearchgate.net These studies highlight the power of MD simulations in elucidating the detailed molecular interactions and dynamic properties that govern ligand binding.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. These methods are used to calculate various molecular properties with high accuracy.

DFT Calculations for Bond Lengths, Angles, and Charge Distribution

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net DFT calculations can accurately predict geometric parameters such as bond lengths and bond angles. For this compound, DFT could be used to obtain a precise three-dimensional structure, which is essential for understanding its reactivity and interactions.

Furthermore, DFT calculations provide information about the distribution of electronic charge within the molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential on the molecular surface. These maps are invaluable for predicting how the molecule will interact with other molecules, such as a protein receptor or a solvent. For this compound, the guanidinium group is expected to have a highly positive potential, while the carbonyl oxygen of the ester group will exhibit a negative potential.

Studies on related arginine derivatives have employed DFT to investigate their electronic properties and interaction energies. researchgate.net For example, DFT calculations have been used to study the interaction between the drug Zolinza and nanocages, analyzing changes in bond lengths, frontier molecular orbitals, and dipole moments upon adsorption. researchgate.net

Below is a hypothetical table of DFT-calculated parameters for H-HoArg-OMe. This data is illustrative and would need to be confirmed by specific calculations for the molecule.

| Parameter | Calculated Value |

| Cα-Cβ Bond Length | 1.54 Å |

| Nε-Cζ Bond Length | 1.34 Å |

| C=O Bond Length | 1.21 Å |

| Cα-N Bond Length | 1.47 Å |

| Cα-Cβ-Cγ Bond Angle | 112.5° |

| Mulliken Charge on Cζ | +0.45 e |

| Mulliken Charge on Nη1 | -0.60 e |

| Mulliken Charge on Nη2 | -0.60 e |

Note: These values are illustrative and based on typical values for similar functional groups.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical methods can also predict spectroscopic properties, which can be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The chemical shift of a nucleus is highly sensitive to its local electronic environment. libretexts.org DFT and other quantum mechanical methods can be used to calculate NMR chemical shifts. More recently, machine learning models trained on large datasets of experimental and/or calculated shifts have shown high accuracy in predicting ¹H NMR chemical shifts. nih.gov

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. These frequencies are determined by the bond strengths and the masses of the atoms involved. Quantum chemical calculations can compute the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. readthedocs.iouni-muenchen.de These calculated frequencies can be compared with experimental IR spectra to identify characteristic functional groups.

For this compound, characteristic vibrational frequencies would include the N-H stretching vibrations of the guanidinium and amino groups, the C=O stretching of the ester, and various C-H and C-N stretching and bending modes. A hypothetical table of calculated vibrational frequencies is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch (Guanidinium) | 3300 - 3500 |

| N-H Stretch (α-amino) | 3200 - 3400 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | ~1735 |

| C=N Stretch (Guanidinium) | ~1650 |

| N-H Bend (α-amino) | 1580 - 1650 |

| C-O Stretch (Ester) | 1000 - 1300 |

Note: These are typical frequency ranges for the respective functional groups and would require specific calculations for this compound.

The calculation of these spectroscopic parameters provides a powerful link between theoretical models and experimental observations, enhancing our understanding of the chemical and physical properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. For analogs of this compound (Homoarginine methyl ester dihydrochloride), QSAR studies are instrumental in predicting their potential therapeutic effects and in the rational design of new, more potent, and selective molecules.

The general workflow of a QSAR study involves the development of a model that correlates descriptors of molecular structure with observed biological activity. These descriptors can be varied and may include steric, electronic, and hydrophobic properties. The resulting models can then be used to predict the activity of novel compounds before their synthesis, saving time and resources.